molecular formula C60H93N11O11S B10818655 Vat-Cit-PAB-Monomethyl Dolastatin 10

Vat-Cit-PAB-Monomethyl Dolastatin 10

Cat. No.: B10818655
M. Wt: 1176.5 g/mol
InChI Key: GXCUHADNABTLIA-VTSYECEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vat-Cit-PAB-Monomethyl Dolastatin 10 is a compound designed for use in antibody-drug conjugates (ADCs). It combines Monomethyl Dolastatin 10, a potent tubulin inhibitor, with the Vat-Cit-PAB linker. This combination allows for targeted delivery of the cytotoxic agent to cancer cells, enhancing its antitumor activity .

Preparation Methods

The preparation of Vat-Cit-PAB-Monomethyl Dolastatin 10 involves several steps:

Chemical Reactions Analysis

Vat-Cit-PAB-Monomethyl Dolastatin 10 undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and hydrolyzing agents like acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Vat-Cit-PAB-Monomethyl Dolastatin 10 has several scientific research applications:

Mechanism of Action

Vat-Cit-PAB-Monomethyl Dolastatin 10 exerts its effects through the inhibition of tubulin polymerization. Monomethyl Dolastatin 10 binds to the tubulin vinca alkaloid binding site, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Vat-Cit-PAB-Monomethyl Dolastatin 10 is unique due to its specific combination of Monomethyl Dolastatin 10 and the Vat-Cit-PAB linker. Similar compounds include:

    Monomethyl Auristatin E: Another potent tubulin inhibitor used in ADCs.

    Maytansinoid DM1: A microtubule-disrupting agent used in ADCs.

    Calicheamicin: A DNA-damaging agent used in ADCs.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

Molecular Formula

C60H93N11O11S

Molecular Weight

1176.5 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1

InChI Key

GXCUHADNABTLIA-VTSYECEKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.